molecular formula C23H20N4O2 B2805055 (E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285547-33-2

(E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2805055
CAS No.: 1285547-33-2
M. Wt: 384.439
InChI Key: MJAYEBZMAYNIAY-BUVRLJJBSA-N
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Description

The compound (E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a hydrazide moiety bearing a naphthalen-1-ylmethylene substituent. The E-configuration of the hydrazone linkage is critical for maintaining structural rigidity and biological activity .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-2-29-19-12-10-17(11-13-19)21-14-22(26-25-21)23(28)27-24-15-18-8-5-7-16-6-3-4-9-20(16)18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAYEBZMAYNIAY-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution with Ethoxyphenyl Group: The pyrazole ring is then substituted with a 4-ethoxyphenyl group using electrophilic aromatic substitution reactions.

    Condensation with Naphthalen-1-ylmethylene: The final step involves the condensation of the substituted pyrazole with naphthalen-1-ylmethylene to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylene oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including (E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structural motifs exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives have shown promising results, suggesting potential for development as antimicrobial agents .

Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been investigated. Pyrazole derivatives are known to interact with various biological targets, leading to apoptosis in cancer cells. Studies have highlighted the effectiveness of such compounds in inducing cell cycle arrest and promoting programmed cell death in tumor cells, making them candidates for further anticancer drug development .

Enzyme Inhibition
this compound has also been studied for its potential as an enzyme inhibitor. For example, its interaction with human carbonic anhydrase has been documented, suggesting applications in treating conditions related to enzyme dysregulation . This property indicates a broader therapeutic application in metabolic disorders.

Material Science Applications

Organic Electronics
The structural characteristics of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research has shown that pyrazole-based compounds can enhance the efficiency and stability of OLED materials . The incorporation of such compounds into electronic devices could lead to improved performance metrics.

Photovoltaic Devices
In addition to OLEDs, pyrazole derivatives are being explored for their use in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy can contribute to the development of more efficient solar cells. The design of new materials incorporating this compound may enhance charge transport properties and overall device efficiency .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various pyrazole derivativesCompound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus
Investigation on Anticancer PropertiesAssessed effects on cancer cell linesInduced apoptosis and cell cycle arrest in treated tumor cells
Research on Organic ElectronicsExamined potential as OLED materialsEnhanced efficiency noted when incorporated into device structures

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Pyrazole-carbohydrazide derivatives differ in substituents on the phenyl ring (position 3) and the hydrazide-linked aromatic group (position 5). Key variations include:

  • Electron-donating groups (e.g., ethoxy, methoxy, hydroxyl) on the phenyl ring.
  • Aromatic extensions (e.g., naphthyl, substituted benzylidene) on the hydrazide moiety.

Table 1: Structural Comparison of Selected Pyrazole-Carbohydrazide Derivatives

Compound Name/ID Substituent at Position 3 Hydrazide-Linked Group Key Features
Target Compound 4-Ethoxyphenyl Naphthalen-1-ylmethylene High lipophilicity due to naphthyl group; potential for π-π interactions
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(2-hydroxynaphthalen-1-yl)methylidene] () 4-Ethoxy-3-methoxyphenyl 2-Hydroxynaphthalen-1-ylmethylidene Enhanced polarity from hydroxyl group; possible H-bonding
N′-(3-Ethoxy-4-hydroxybenzylidene)-3-(1-naphthyl) () 3-Ethoxy-4-hydroxyphenyl 1-Naphthyl Increased solubility due to hydroxyl group
3-(4-Ethoxyphenyl)-N′-(4-methylbenzylidene) () 4-Ethoxyphenyl 4-Methylbenzylidene Reduced steric bulk compared to naphthyl
SKi-178 (N’-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)) () 4-Methoxyphenyl 3,4-Dimethoxybenzylidene Competitive SK1 inhibitor (Ki = 1.3 μM); optimized selectivity

Physicochemical and Computational Insights

  • Ethoxy and methoxy substituents balance lipophilicity and polarity .
  • DFT/X-ray Studies: : Non-planar geometry in (E)-N’-(2,4-dichlorobenzylidene) derivative stabilizes via intra-molecular H-bonding . : Planar hydrazone linkage in (E)-N’-(4-methoxybenzylidene) compound facilitates π-stacking .

Biological Activity

(E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with naphthalene-1-carbaldehyde and hydrazine derivatives under acidic conditions. The reaction is generally performed in a suitable solvent like ethanol or methanol, followed by recrystallization for purification.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. A notable example includes a compound with an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, suggesting strong antiproliferative activity .

CompoundCell LineIC₅₀ (μM)
C5MCF-70.08
C3A431<0.07

Antimicrobial Activity

Pyrazole derivatives have also demonstrated promising antimicrobial properties. In vitro evaluations have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) against various pathogenic bacteria. For example, compounds derived from pyrazoles have been reported to possess MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as antimicrobial agents .

CompoundPathogenMIC (μg/mL)
4aStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Some pyrazole derivatives act as inhibitors of enzymes such as EGFR, which is critical in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Mechanisms : The compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including this compound revealed significant cytotoxicity against several cancer cell lines, including MCF-7 and A431. The structure–activity relationship (SAR) analysis indicated that the presence of the ethoxy group enhances the compound's affinity for the target proteins involved in tumor growth regulation .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activities, the compound exhibited remarkable efficacy against both Gram-positive and Gram-negative bacteria. The study utilized a time-kill assay and determined that the compound significantly inhibited biofilm formation, which is crucial for treating chronic infections .

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for preparing (E)-3-(4-ethoxyphenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide?

Answer:
The synthesis typically involves a multi-step process:

Pyrazole ring formation : React hydrazine with a β-ketoester or β-diketone under acidic/basic conditions to form the pyrazole core .

Substituent introduction : Attach the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions, requiring bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) .

Hydrazide formation : Condense the pyrazole-carboxylic acid derivative with naphthalen-1-ylmethanamine under reflux in ethanol, with catalytic acetic acid to promote imine bond formation .
Critical conditions :

  • Temperature control (60–80°C for imine formation) .
  • Purification via column chromatography or recrystallization to isolate the E-isomer .
  • Monitoring by TLC and structural confirmation via ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., imine CH=N at δ 8.2–8.5 ppm) and confirm substituent positions .
  • FT-IR : Identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3200 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve the E-configuration and dihedral angles between aromatic rings (e.g., pyrazole-naphthalene angle ~15–25°) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₀N₄O₂) .

Advanced: How can DFT calculations and molecular docking elucidate electronic properties and bioactivity?

Answer:

  • DFT (B3LYP/6-311G )**:
    • Optimize geometry in gas/aqueous phases using SCRF/IEFPCM models .
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.5 eV) to predict reactivity and charge transfer .
    • Natural Bond Orbital (NBO) analysis to assess hyperconjugation (e.g., n→σ* interactions stabilizing the hydrazone moiety) .
  • Molecular docking (AutoDock/Vina) :
    • Dock into target proteins (e.g., COX-2 or EGFR kinase) using PDB IDs (e.g., 1PXX) .
    • Score binding affinities (ΔG ≈ -8.5 kcal/mol) and identify key residues (e.g., hydrogen bonds with Arg120) .

Advanced: How to resolve contradictions in reported biological activity data for pyrazole-carbohydrazide analogs?

Answer:
Contradictions arise due to:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial activity but reduce solubility, skewing in vitro vs. in vivo results .
  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to compare antimicrobial data .
  • Cellular uptake differences : Use logP calculations (e.g., 2.8–3.5) and molecular dynamics to model membrane permeability .
    Mitigation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics + cell viability assays) .

Advanced: What strategies optimize reaction yield and purity for large-scale synthesis?

Answer:

  • Solvent optimization : Replace ethanol with MeCN for faster imine condensation (yield ↑15–20%) .
  • Catalyst screening : Use ZnCl₂ or p-TsOH to accelerate hydrazone formation (reaction time ↓2–3 hours) .
  • Crystallization control : Seed with pure E-isomer crystals to suppress Z-isomer formation .
  • Process analytics : Implement in-line FTIR to monitor reaction progression and adjust stoichiometry dynamically .

Advanced: How to design structural analogs with enhanced bioactivity based on substituent effects?

Answer:

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., -OCH₃, -NO₂, -F) at the 4-ethoxyphenyl or naphthalene positions .
  • QSAR modeling : Use Hammett constants (σ) to correlate electronic effects with IC₅₀ values (e.g., -OCH₃ improves anti-inflammatory activity) .
  • Bioisosteric replacement : Replace naphthalene with quinoline to enhance π-π stacking in kinase inhibition .

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